molecular formula C22H19Cl3N2O B11816156 2-chloro-1-[3-(4-chlorophenyl)-7-[(4-chlorophenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one

2-chloro-1-[3-(4-chlorophenyl)-7-[(4-chlorophenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one

Cat. No.: B11816156
M. Wt: 433.8 g/mol
InChI Key: LMUSDELPFRNPKF-UHFFFAOYSA-N
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Description

2-chloro-1-[3-(4-chlorophenyl)-7-[(4-chlorophenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one is a complex organic compound characterized by its unique structure, which includes multiple chlorophenyl groups and a hexahydro-indazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-[3-(4-chlorophenyl)-7-[(4-chlorophenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one typically involves multiple steps, starting with the preparation of the indazole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The chlorophenyl groups are then introduced via electrophilic aromatic substitution reactions, using reagents such as chlorobenzene and catalysts like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-[3-(4-chlorophenyl)-7-[(4-chlorophenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, where nucleophiles such as hydroxide ions replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon, mild temperatures.

    Substitution: Sodium hydroxide, ethanol, reflux conditions.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced derivatives with fewer double bonds.

    Substitution: Hydroxylated derivatives.

Scientific Research Applications

2-chloro-1-[3-(4-chlorophenyl)-7-[(4-chlorophenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-1-[3-(4-chlorophenyl)-7-[(4-chlorophenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-1-[3-(4-chlorophenyl)-7-[(4-chlorophenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its multiple chlorophenyl groups and hexahydro-indazole core differentiate it from other similar compounds, potentially leading to unique applications and effects.

Properties

Molecular Formula

C22H19Cl3N2O

Molecular Weight

433.8 g/mol

IUPAC Name

2-chloro-1-[3-(4-chlorophenyl)-7-[(4-chlorophenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone

InChI

InChI=1S/C22H19Cl3N2O/c23-13-20(28)27-22(15-6-10-18(25)11-7-15)19-3-1-2-16(21(19)26-27)12-14-4-8-17(24)9-5-14/h4-12,19,22H,1-3,13H2

InChI Key

LMUSDELPFRNPKF-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(N(N=C2C(=CC3=CC=C(C=C3)Cl)C1)C(=O)CCl)C4=CC=C(C=C4)Cl

Origin of Product

United States

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